6-O-Desmethyl Donepezil

Structure

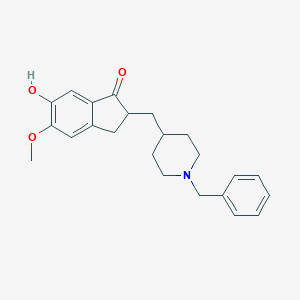

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561627 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-56-1 | |

| Record name | 6-o-Desmethyldonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Description

Role as a Key Metabolite of Donepezil (B133215)

Donepezil undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. drugbank.commdpi.commdpi.comhpra.iesci-hub.sehpra.ie This biotransformation leads to the creation of several metabolites. mdpi.comlongdom.orgnih.gov Among these, 6-O-Desmethyl Donepezil is a major metabolite. longdom.orgnih.gov Following the administration of radiolabeled Donepezil, approximately 11% of the plasma radioactivity is identified as this compound. drugbank.comhpra.iehpra.ie

The formation of this compound occurs through O-dealkylation, specifically the removal of a methyl group from the 6-O position of the Donepezil molecule. caymanchem.comglpbio.combertin-bioreagent.combiomol.commdpi.comnih.gov This process is primarily catalyzed by the CYP2D6 and CYP3A4 isoenzymes. caymanchem.comglpbio.combertin-bioreagent.combiomol.comnih.gov Studies using human liver microsomes have confirmed the role of these enzymes in the metabolic pathway leading to this compound. mdpi.comnih.gov While it is a significant metabolite, its concentration in the plasma is considerably lower than that of the parent drug, Donepezil. longdom.org

Table 1: Key Pharmacokinetic Properties of Donepezil and this compound

| Parameter | Donepezil | This compound |

| Primary Metabolic Enzymes | CYP3A4, CYP2D6 drugbank.commdpi.commdpi.comhpra.iesci-hub.sehpra.ie | CYP2D6, CYP3A4 caymanchem.comglpbio.combertin-bioreagent.combiomol.comnih.gov |

| Metabolic Pathway | O-dealkylation, hydroxylation, N-oxidation, hydrolysis, glucuronidation drugbank.commdpi.comnih.gov | Further metabolism (e.g., hydroxylation) mdpi.com |

| Plasma Radioactivity (% of dose) | ~53% (unchanged) drugbank.com | ~11% drugbank.comhpra.iehpra.ie |

| Relative Plasma Concentration | Higher longdom.org | Lower longdom.org |

This table provides a summary of the key pharmacokinetic parameters for Donepezil and its major active metabolite, this compound.

Significance in Cholinesterase Inhibition and Alzheimer's Disease Research

The clinical efficacy of Donepezil in Alzheimer's disease is attributed to its ability to inhibit the enzyme acetylcholinesterase (AChE). drugbank.comjst.go.jp This inhibition slows the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function, thereby enhancing cholinergic neurotransmission in the brain. drugbank.comlongdom.orgchemicea.com

Research into the structure-activity relationships of Donepezil and its analogues often includes this compound as a reference compound to evaluate the inhibitory potential of newly synthesized molecules against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Such studies are vital for the development of new and potentially more effective treatments for Alzheimer's disease. acs.org For instance, some synthesized analogues of Donepezil have shown even greater potency than both the parent drug and this compound in inhibiting these cholinesterases. nih.govmdpi.com

Furthermore, the investigation of this compound extends to its interaction with other biological targets. For example, it has been found to inhibit human ether-a-go-go-related gene (hERG) channels, an important consideration in drug development. caymanchem.comglpbio.combertin-bioreagent.combiomol.com The ongoing research into the multifaceted pharmacological profile of this compound underscores its importance in understanding the complete therapeutic and physiological effects of Donepezil treatment in Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | Inhibitory Activity |

| Donepezil | Acetylcholinesterase (AChE) | Potent Inhibitor jst.go.jprndsystems.com |

| This compound | Acetylcholinesterase (AChE) | Similar potency to Donepezil drugbank.comhpra.iehpra.ie |

This table compares the known cholinesterase inhibitory activity of Donepezil and its active metabolite, this compound.

Metabolic Formation and Enzymatic Pathways of 6 O Desmethyl Donepezil

O-Dealkylation as the Primary Biotransformation Pathway

The formation of 6-O-desmethyl donepezil (B133215) from its parent compound, donepezil, occurs principally through O-dealkylation. longdom.orgglpbio.commdpi.com This metabolic reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the indanone ring of donepezil. researchgate.netoup.com Specifically, it is the O-demethylation at the 6-position of the indanone structure that yields 6-O-desmethyl donepezil. oup.com

Following a single oral dose of radiolabeled donepezil, approximately 11% of the plasma radioactivity was identified as this compound, highlighting O-dealkylation as a key metabolic route. drugbank.commdpi.com This pathway is one of several major biotransformation reactions for donepezil, which also include hydroxylation, N-oxidation, and hydrolysis. mdpi.comnih.gov The resulting this compound is an active metabolite, exhibiting a potency in acetylcholinesterase inhibition that is comparable to the parent drug. drugbank.comnih.govunil.ch

Cytochrome P450 Isoform Specificity in this compound Genesis

The metabolic conversion of donepezil is mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. longdom.orgnih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific isoforms responsible for the various metabolic pathways, including the O-dealkylation that produces this compound. longdom.orgcaymanchem.com

Contribution of CYP2D6

The cytochrome P450 isoform CYP2D6 has been identified as a principal enzyme in the metabolism of donepezil and specifically in the formation of this compound. glpbio.comcaymanchem.comfrontiersin.org It is described as the predominant metabolic enzyme for donepezil. frontiersin.org Studies have shown that CYP2D6 is directly involved in the O-dealkylation process. glpbio.comcaymanchem.combertin-bioreagent.com The formation of this compound is a key metabolic step mediated by this enzyme. glpbio.com

Involvement of CYP3A4 in Donepezil Metabolism Leading to Metabolites

Table 1: Key Cytochrome P450 Isoforms in Donepezil Metabolism

| Enzyme | Role in Donepezil Metabolism | Primary Pathway Leading to this compound |

|---|---|---|

| CYP2D6 | Major metabolizing enzyme. nih.govfrontiersin.org | O-dealkylation. glpbio.comcaymanchem.com |

Secondary Metabolic Transformations: Glucuronidation of this compound

Following its formation via O-dealkylation, this compound can undergo further metabolism through a Phase II conjugation reaction known as glucuronidation. drugbank.comresearchgate.netnih.gov In this process, a glucuronic acid molecule is attached to the newly exposed hydroxyl group of this compound. This reaction results in the formation of this compound glucuronide, a more water-soluble conjugate that can be more readily excreted from the body. researchgate.netnih.gov This glucuronide conjugate has been identified as a metabolite in human studies and is primarily eliminated through the urine. nih.govunil.ch This pathway, involving O-dealkylation followed by glucuronidation, represents a significant route for the clearance of donepezil. researchgate.netnih.govwiley.com

In Vitro Mechanistic Studies of this compound Formation

In vitro studies utilizing human liver microsomes have been crucial for elucidating the mechanisms of donepezil metabolism. mdpi.comnih.gov These studies confirm that donepezil is metabolized through several key pathways, including O-demethylation, which produces this compound. mdpi.comnih.gov By incubating donepezil with liver microsomes and a necessary cofactor (NADPH), researchers can identify the resulting metabolites. nih.gov

Such experiments have consistently identified this compound as a major metabolite. mdpi.comoup.com Furthermore, by using specific chemical inhibitors or recombinant human CYP enzymes, these studies have pinpointed CYP2D6 and CYP3A4 as the primary catalysts for its formation. caymanchem.comhpra.ienih.gov For instance, the use of quinidine (B1679956) (a CYP2D6 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) has been shown to inhibit the metabolism of donepezil. hpra.ie More recent in vitro work has also explored the formation of a reactive quinone methide from this compound, implicating CYP3A4 in this subsequent bioactivation step. nih.govacs.org

Pharmacogenetic Influences on 6-O-Desmethylation

The genes encoding the cytochrome P450 enzymes, particularly CYP2D6, exhibit significant polymorphism, leading to variations in enzyme activity among individuals. frontiersin.orgnih.gov These genetic differences can influence the metabolism of donepezil and the formation rate of this compound. nih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Have little to no enzyme function. They exhibit slower clearance of donepezil. frontiersin.orgmedcentral.com

Intermediate Metabolizers (IMs): Have decreased enzyme function. nih.gov Studies have shown that the metabolic ratio of donepezil to this compound is significantly lower in IMs compared to extensive metabolizers. nih.gov

Extensive (Normal) Metabolizers (EMs): Have normal enzyme function. nih.gov

Ultrarapid Metabolizers (UMs): Have increased enzyme function due to gene duplication. They show a faster clearance of donepezil. frontiersin.orgmedcentral.com

Population pharmacokinetic analyses have quantified these differences, showing that poor metabolizers have a significantly slower clearance of donepezil, while ultrarapid metabolizers have a faster clearance compared to extensive metabolizers. nih.govfrontiersin.orgmedcentral.com This variability in enzyme activity directly impacts the plasma concentrations of both donepezil and its metabolite, this compound. nih.gov While CYP2D6 polymorphisms play a major role, variations in CYP3A4 and CYP3A5 may also contribute to the interindividual variability in donepezil metabolism, particularly in individuals with reduced CYP2D6 activity. frontiersin.orgnih.gov

Table 2: Influence of CYP2D6 Phenotype on Donepezil Clearance

| CYP2D6 Phenotype | Effect on Donepezil Clearance Compared to Extensive Metabolizers | Reference |

|---|---|---|

| Poor Metabolizer (PM) | 31.5% - 32% slower | nih.govfrontiersin.orgmedcentral.com |

| Ultrarapid Metabolizer (UM) | 24% - 67% faster | nih.govfrontiersin.orgmedcentral.com |

Pharmacological Activity and Receptor Interactions of 6 O Desmethyl Donepezil

Acetylcholinesterase Inhibitory Potency and Efficacy

6-O-Desmethyl Donepezil (B133215) is a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). drugbank.comnih.govcymitquimica.com Studies have shown that its inhibitory potency against AChE is comparable to that of the parent drug, Donepezil. drugbank.comnih.govunil.ch This significant inhibitory activity suggests that 6-O-Desmethyl Donepezil contributes to the sustained enhancement of cholinergic neurotransmission observed with Donepezil treatment.

In a comparative study, the inhibitory concentrations (IC50) of Donepezil and its analogues, including this compound, were evaluated against AChE from Electrophorus electricus (EeAChE) and butyrylcholinesterase (BChE) from equine serum. nih.govmdpi.com The results demonstrated that many of the analogues, and by extension this compound, are potent inhibitors of both enzymes. nih.govmdpi.com

Modulation of Cardiac Ion Channels: Focus on hERG Channel Inhibition by this compound

A significant aspect of the pharmacological profile of this compound is its interaction with cardiac ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel is a critical concern in drug development due to its association with potential cardiotoxicity.

Research has demonstrated that this compound inhibits the hERG channel in a concentration-dependent manner. caymanchem.comglpbio.comcymitquimica.com Studies using whole-cell patch-clamp techniques on HEK293 cells expressing the hERG channel have determined the IC50 value for this inhibition to be approximately 1.0 to 1.5 µM. caymanchem.comglpbio.comnih.gov This level of inhibition is similar to that of the parent compound, Donepezil, and another metabolite, 5-O-Desmethyl Donepezil. nih.gov The mechanism of this inhibition involves preferential binding to the open and/or inactivated states of the hERG channel, as well as interference with channel protein trafficking to the cell membrane. nih.gov

Interactive Table: hERG Channel Inhibition Data

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 1.0 - 1.5 | HEK293 | caymanchem.comglpbio.comnih.gov |

| Donepezil | 1.3 | HEK293 | nih.gov |

| 5-O-Desmethyl Donepezil | 1.5 | HEK293 | nih.gov |

Structure-Activity Relationship Elucidation for Cholinesterase Inhibition

The structure of Donepezil and its derivatives is crucial to their interaction with cholinesterase enzymes. The Donepezil molecule consists of a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core connected to a piperidine (B6355638) ring via a methylene (B1212753) bridge. researchgate.netrsc.org This structure allows for interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.net

The O-demethylation at the 6-position of the indanone ring to form this compound does not appear to diminish its ability to inhibit cholinesterase. drugbank.comnih.gov This suggests that the methoxy (B1213986) group at this position is not essential for the primary binding interactions with the active site of the enzyme. Studies on various analogues of Donepezil have further elucidated the structure-activity relationship. For instance, the presence of an aromatic substituent is generally more potent than an aliphatic one. nih.govmdpi.com The development of hybrids combining the Donepezil structure with other pharmacophores, such as tacrine (B349632) or benzofuran (B130515) derivatives, has been explored to create multifunctional agents with additional properties like anti-amyloid aggregation and antioxidant activity. nih.govspandidos-publications.com These studies underscore the importance of the core Donepezil scaffold in achieving potent cholinesterase inhibition.

Pharmacokinetic Disposition of 6 O Desmethyl Donepezil

Systemic Exposure and Plasma Concentration Kinetics

6-O-desmethyl donepezil (B133215) is a major metabolite of donepezil, formed primarily through the action of the cytochrome P450 enzymes CYP2D6 and CYP3A4. frontiersin.orgnih.gov Following the administration of donepezil, 6-O-desmethyl donepezil is one of the key metabolites detected in plasma. hpra.ie

Studies have shown that the systemic exposure to this compound is significant, though generally lower than that of the parent drug, donepezil. In a study involving radiolabeled donepezil, this compound accounted for 11% of the total plasma radioactivity, compared to 53% for unchanged donepezil. drugbank.com It has been reported that the plasma concentration of this compound is approximately one-thirtieth that of donepezil in rats. longdom.org However, other sources suggest it can be found in plasma at concentrations equal to about 20% of donepezil. semanticscholar.orgnih.gov

The maximum plasma concentrations (Cmax) of this compound are reached after the Cmax of the parent drug. In a study in rats, the Cmax of this compound was observed at 60 minutes after the start of a 30-minute infusion of donepezil. nih.gov Another study in rats with scopolamine-induced cognitive impairment showed that the time to reach maximum plasma concentration (Tmax) for this compound was prolonged compared to normal rats. tandfonline.comnih.gov

The pharmacokinetics of this compound can be influenced by various factors, including genetic polymorphisms of the metabolizing enzymes. For instance, individuals who are poor metabolizers via CYP2D6 may exhibit altered plasma concentrations of this metabolite. frontiersin.orgnih.govpharmgkb.org

| Parameter | Species | Value | Notes |

|---|---|---|---|

| Relative Plasma Radioactivity | Human | 11% of total | Following administration of 14C-labelled donepezil. hpra.ie |

| Relative Plasma Concentration | Rat | ~1/30th of donepezil | longdom.org |

| Relative Plasma Concentration | Human | ~20% of donepezil | semanticscholar.orgnih.gov |

| Cmax | Rat | 9.38 ng/mL | Following a 1.25 mg/kg dose of donepezil. nih.gov |

| 13.3 ng/mL | Following a 2.5 mg/kg dose of donepezil. nih.gov | ||

| Tmax | Rat | 60 minutes | Post-infusion of donepezil. nih.gov |

Distribution Patterns in Biological Matrices

The distribution of this compound into various tissues and biological fluids is an important aspect of its pharmacokinetic profile. While donepezil itself readily crosses the blood-brain barrier, its metabolites, including this compound, show minimal brain permeability. longdom.org

In rats, while unchanged donepezil was the predominant form detected in the brain, O-glucuronides of metabolites were the major components in plasma and bile. researchgate.net This suggests that while this compound is formed, its ability to penetrate the central nervous system is limited. One study did find that this compound was evenly distributed in the brain of normal rats and was retained for a longer duration in the brain than in plasma. tandfonline.comnih.gov

The plasma protein binding of this compound is not definitively known, unlike its parent compound, donepezil, which is approximately 95-96% bound to plasma proteins, primarily albumin. hpra.iedrugbank.com

Elimination and Excretion Pathways

The elimination of this compound from the body occurs primarily through further metabolism and subsequent excretion. After its formation via O-demethylation, this compound can undergo glucuronidation to form a glucuronide conjugate. nih.govresearchgate.net This process facilitates its excretion.

The primary route of elimination for donepezil and its metabolites is through the urine. hpra.ieresearchgate.net Following administration of radiolabeled donepezil, approximately 57% of the total radioactivity was recovered in the urine and 14.5% in the feces. hpra.ie The metabolites are excreted into both bile and urine, with some undergoing enterohepatic circulation. longdom.orgresearchgate.net this compound, being a product of Phase I metabolism, is further processed in Phase II (glucuronidation) before being excreted. dovepress.com

Interspecies Pharmacokinetic Variability of Donepezil Metabolites

Significant interspecies differences have been observed in the metabolism and pharmacokinetics of donepezil and its metabolites. Hepatic clearance of donepezil in rats and dogs is substantially higher than in humans. longdom.org

A comparative study of donepezil metabolism in rats, mini-pigs, and humans revealed variations in the plasma profiles of its metabolites. researchgate.net In rats and humans, the mean concentration levels of donepezil and its metabolites followed the order: donepezil > N-dealkylation metabolite (M4) > N-oxidation metabolite (M6) > O-demethylation metabolites (M1/M2, which includes this compound). researchgate.net In contrast, in mini-pigs, the order was: donepezil > M6 > M1/M2 > M4. researchgate.net

Furthermore, in vitro studies using liver microsomes from different species have shown variations in the intrinsic clearance of donepezil, which would in turn affect the formation of metabolites like this compound. nih.gov The intrinsic clearance was found to be highest in male rats, followed by dogs, female rats, and then humans. nih.gov These differences highlight the importance of considering species-specific metabolic pathways when extrapolating preclinical data to humans.

| Species | Order of Mean Concentration Levels |

|---|---|

| Rat | Donepezil > M4 > M6 > M1/M2 (includes this compound) researchgate.net |

| Human | Donepezil > M4 > M6 > M1/M2 (includes this compound) researchgate.net |

| Mini-pig | Donepezil > M6 > M1/M2 > M4 researchgate.net |

Advanced Analytical Methodologies for 6 O Desmethyl Donepezil Quantification and Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the sensitive and selective quantification of 6-O-Desmethyl Donepezil (B133215) in complex biological matrices.

Numerous LC-MS/MS methods have been developed and rigorously validated for the simultaneous determination of donepezil and 6-O-Desmethyl Donepezil in human plasma. researchgate.net These methods are characterized by their high sensitivity, selectivity, and reproducibility. A typical method involves chromatographic separation on a reverse-phase column followed by detection using a tandem mass spectrometer operating in the positive ion, multiple reaction monitoring (MRM) mode. nih.gov The protonated precursor to product ion transition for this compound is commonly monitored at m/z 366.3→91.3. researchgate.netnih.govoup.com

Validation parameters demonstrate the robustness of these assays. For instance, one validated method reported a linear dynamic range of 0.02-10.0 ng/mL for this compound with a mean correlation coefficient (r) of 0.9985. nih.gov The intra-batch and inter-batch precision, measured as the coefficient of variation (%CV), was less than 7.5% across multiple quality control levels. nih.gov Other studies have established similar ranges, such as 0.03-8.13 ng/mL and 0.02-10 ng/mL, confirming the method's reliability for pharmacokinetic analysis. researchgate.netnih.gov

| Parameter | Study 1 nih.gov | Study 2 researchgate.net | Study 3 nih.gov |

|---|---|---|---|

| Linear Range (ng/mL) | 0.02 - 10.0 | 0.03 - 8.13 | 0.02 - 10 |

| Correlation Coefficient (r) | 0.9985 | ≥ 0.99 | ≥ 0.9965 |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.03 ng/mL | 0.02 ng/mL |

| Intra- & Inter-batch Precision (%CV) | < 7.5% | Within acceptable limits | Data not specified |

The validated LC-MS/MS methods are crucial for clinical and preclinical research. A sensitive and selective assay for donepezil and this compound was successfully applied to a bioequivalence study of a 10 mg donepezil tablet formulation in 24 healthy human subjects under fasting conditions. researchgate.netnih.gov Such studies are essential for the regulatory approval of generic drug formulations.

Furthermore, these analytical techniques are indispensable for investigating potential drug-drug interactions (DDIs). A rapid and sensitive LC-MS/MS method was specifically established to simultaneously determine donepezil, this compound, and spinosin (B15895) in beagle dog plasma. nih.gov This method was subsequently applied to a pharmacokinetic DDI study, which found no significant interactions between the co-administered drugs. nih.govresearchgate.net Given that donepezil is metabolized by cytochrome P450 (CYP) enzymes like CYP3A4, which also metabolize many other drugs, these interaction studies are critical for ensuring safety in combination therapies. mdpi.com

Method Development and Validation for Plasma Quantification

Chromatographic Separation Techniques and Detection Strategies

Effective chromatographic separation is paramount for resolving this compound from its parent compound, other metabolites, and endogenous matrix components.

Chromatographic Techniques : Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is the standard approach. researchgate.netkoreamed.org C18 columns, such as the Waters Novapak C18, Phenomenex Luna C18, and Thermo Hypersil Gold C18, are widely used. researchgate.netnih.govkoreamed.org Separation is typically achieved using a mobile phase composed of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing ammonium (B1175870) formate (B1220265) or acetic acid to optimize peak shape and ionization efficiency. nih.govresearchgate.netnih.gov Both isocratic methods, which use a constant mobile phase composition, and gradient elution methods, where the composition changes over the run time, have been successfully implemented. nih.govoup.com

Detection Strategies : The predominant detection strategy is tandem mass spectrometry (MS/MS) due to its superior sensitivity and specificity. researchgate.netnih.gov Analysis is performed in the MRM mode, which isolates a specific precursor ion (the protonated molecule of this compound) and detects a specific fragment ion produced upon collision-induced dissociation. nih.gov This highly selective transition (m/z 366.3→91.3) minimizes interference from other compounds. researchgate.netnih.gov While less common for quantitative bioanalysis, other detection methods like UV detection (at 270 nm) and tandem photometric/fluorimetric detection have been reported for specific HPLC applications. researchgate.netnih.govmedchemexpress.cn

| Technique | Column Example | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| LC-MS/MS | Waters Novapak C18 (150 x 3.9 mm, 4 µm) | Acetonitrile and Ammonium Formate (5 mM, pH 5.0) | MS/MS (MRM) | nih.govresearchgate.net |

| LC-MS/MS | Phenomenex Luna C18 (100 x 2.0 mm, 3 µm) | 0.1% Formic Acid in Acetonitrile/Water | MS/MS (MRM) | nih.gov |

| UPLC-MS/MS | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | 5% Acetic Acid in 20 mM Ammonium Acetate (B1210297) and Acetonitrile | MS/MS (MRM) | koreamed.org |

| Chiral HPLC | Chiralpak AD-H | Hexane/Ethanol/Methanol with Triethylamine | UV (270 nm) | researchgate.netnih.gov |

Sample Preparation Procedures for Biological Matrices

Extracting this compound from biological matrices like plasma is a critical step to remove interfering substances and concentrate the analyte before analysis.

Solid-Phase Extraction (SPE) : This is a highly effective and widely used technique that provides clean extracts. It involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. Waters Oasis HLB cartridges are frequently cited for this purpose. researchgate.netnih.govoup.com

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. Various solvent mixtures, such as ethyl acetate and n-hexane (30:70 v/v) or tert-butyl methyl ether and hexane, have been successfully used to extract this compound. researchgate.netkoreamed.orgecv.de

Protein Precipitation (PP) : This is the simplest and fastest sample preparation method. It involves adding a large volume of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in less clean extracts compared to SPE or LLE. mdpi.com

Enantioselective Analysis of this compound and Related Metabolites

While donepezil is administered as a racemate, its metabolism can be stereoselective. The enantioselective properties of its metabolites, including this compound, have been investigated using specialized chiral chromatography. A high-performance liquid chromatography (HPLC) method was the first to be developed for the simultaneous enantioselective determination of donepezil and its metabolites 5-O-desmethyl donepezil and this compound. researchgate.netnih.gov

This separation was accomplished using a Chiralpak AD-H column with a mobile phase of hexane/ethanol/methanol (75:20:5, v/v/v) containing 0.3% triethylamine, with detection by UV at 270 nm. researchgate.netnih.gov When applied to study the biotransformation of donepezil by fungi, this method revealed significant enantioselectivity. The fungus Cunninghamella elegans was found to exclusively produce the (R)-enantiomer of this compound, resulting in an enantiomeric excess of 100%. nih.gov This finding underscores that biological systems can process racemic drugs in a highly stereospecific manner, a factor that can have significant pharmacological implications.

Non-Targeted Metabolomics for Comprehensive Metabolite Profiling

To gain a comprehensive understanding of drug metabolism beyond known pathways, non-targeted metabolomics approaches have been employed. An investigation into the in vitro metabolism of donepezil utilized an LC-MS/MS-based non-targeted metabolomics approach combined with molecular networking. nih.govresearchgate.net This powerful technique analyzes all detectable metabolites in a sample without preconceived bias, using tandem MS data to group structurally similar compounds. nih.gov

This study successfully identified 21 different donepezil metabolites across human, mouse, and rat liver microsomes, including 14 that were newly discovered. researchgate.netmdpi.com The results confirmed that O-demethylation, the pathway that forms this compound, is one of the four major metabolic routes, alongside hydroxylation, N-oxidation, and N-debenzylation. researchgate.netresearchgate.net This research highlights that non-targeted metabolomics is a reliable and efficient tool for discovering previously unknown metabolites and providing a more complete picture of a drug's metabolic fate. researchgate.net

Preclinical and Clinical Research Findings on 6 O Desmethyl Donepezil

In Vitro Pharmacological and Metabolic Investigations

In vitro studies have been crucial in characterizing the pharmacological activity and metabolic pathways of 6-O-desmethyl donepezil (B133215). It has been demonstrated that 6-O-desmethyl donepezil is an active metabolite, exhibiting a similar potency in inhibiting the acetylcholinesterase (AChE) enzyme as the parent drug, donepezil. drugbank.commedsafe.govt.nzunict.it

The formation of this compound from donepezil occurs primarily through dealkylation, a metabolic process carried out by the cytochrome P450 (CYP) enzyme system in the liver. caymanchem.com Specifically, CYP2D6 has been identified as the main enzyme responsible for this conversion, with CYP3A4 playing a lesser role. caymanchem.comhpra.ietandfonline.comnih.gov Studies using human liver microsomes have confirmed the involvement of these specific CYP isoforms in the metabolism of donepezil. caymanchem.comhpra.ie

Further in vitro investigations have explored the potential for this metabolite to interact with other biological targets. For instance, research has shown that this compound can inhibit human ether-a-go-go (hERG) channels in HEK293 cells, with a reported IC50 of 1.5 µM. caymanchem.com This finding is significant for understanding the potential cardiotoxic effects.

In Vivo Studies in Animal Models (e.g., Rodent Pharmacokinetics and Pharmacodynamics)

Animal models, particularly in rats, have provided valuable insights into the in vivo behavior of this compound. Following administration of donepezil to rats, this compound is detected in the plasma, confirming its formation in a living system. nih.gov

In one study involving rats, the maximum plasma concentrations (Cmax) of this compound were measured after intravenous infusions of donepezil. nih.gov The Cmax values were 9.38 ng/ml and 13.3 ng/ml at 60 minutes after the start of infusions at doses of 1.25 mg/kg and 2.5 mg/kg of donepezil, respectively. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) models in rats have been developed to understand the relationship between drug concentrations and their effect on acetylcholine (B1216132) levels in the brain. nih.gov These models have been able to simulate the plasma profiles of both donepezil and this compound, as well as the corresponding changes in acetylcholine in the cerebral hippocampus. nih.gov It was observed that at a 2.5 mg/kg dose of donepezil, there was a significant increase in brain acetylcholine, while the 1.25 mg/kg dose showed little effect. nih.gov

Human Pharmacokinetic and Pharmacodynamic Correlations

In humans, this compound is a major metabolite of donepezil. drugbank.com Following the administration of radiolabeled donepezil to healthy adults, approximately 11% of the plasma radioactivity was identified as this compound. drugbank.commedsafe.govt.nz While it is an active metabolite with comparable acetylcholinesterase inhibition to donepezil, its plasma concentration is significantly lower, estimated to be about one-thirtieth to 20% that of the parent drug. longdom.orgnih.govmedsafe.govt.nz

The concentrations of this compound in human plasma have been quantified using sensitive methods like liquid chromatography with tandem mass spectrometry. nih.govresearchgate.net These methods are essential for detailed pharmacokinetic studies. In some human pharmacokinetic studies, the concentrations of this compound were found to be below the lower limit of quantitation (0.2 ng/ml) in the majority of samples. fda.gov

The long half-life of donepezil (approximately 70 hours) allows for once-daily dosing, and steady-state concentrations are typically reached within 15 to 21 days. longdom.orgnih.gov The formation of this compound is influenced by genetic variations in the CYP2D6 enzyme. Individuals who are "poor metabolizers" due to their CYP2D6 genotype have been shown to have a 32% slower clearance of donepezil compared to "extensive metabolizers". nih.govfrontiersin.org Conversely, "ultrarapid metabolizers" have a 24% faster clearance. nih.gov

Drug-Drug Interaction Implications Related to this compound Metabolism

The metabolism of donepezil to this compound via CYP2D6 and CYP3A4 makes it susceptible to drug-drug interactions.

Impact of Cytochrome P450 Inhibitors

Co-administration of donepezil with drugs that inhibit CYP2D6 and CYP3A4 can lead to increased plasma concentrations of donepezil and, consequently, its metabolites. In vitro studies have shown that ketoconazole (B1673606) (a strong CYP3A4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) inhibit the metabolism of donepezil. medsafe.govt.nzhpra.ie

In a study with healthy volunteers, ketoconazole increased the mean concentrations of donepezil by about 30%. medsafe.govt.nzhpra.ie Other potent inhibitors of these enzymes, such as the antidepressants paroxetine (B1678475) and fluoxetine, and the antifungal drug itraconazole, could also potentially inhibit donepezil metabolism. hpra.ienih.gov This can lead to an increase in cholinergic side effects. nih.gov

Influence of Cytochrome P450 Inducers

Conversely, drugs that induce the activity of CYP2D6 and CYP3A4 can increase the rate of donepezil metabolism, potentially leading to lower plasma concentrations and reduced efficacy. Examples of such inducers include rifampicin, phenytoin, carbamazepine, and phenobarbital. medsafe.govt.nznih.gov

Toxicological Profile and Safety Considerations, including Cardiotoxicity Risk

The toxicological profile of donepezil and its metabolites is an important area of research. Cholinesterase inhibitors, as a class, can have vagotonic effects on heart rate, such as causing bradycardia (a slow heart rate). hpra.ie This is particularly relevant for patients with pre-existing cardiac conditions like "sick sinus syndrome" or other supraventricular cardiac conduction issues. medsafe.govt.nz

There have been post-marketing reports of cardiac conduction conditions, including QTc interval prolongation and Torsade de Pointes, associated with donepezil use. medsafe.govt.nz The inhibition of hERG channels by this compound, as observed in vitro, is a potential mechanism contributing to this cardiotoxicity risk. caymanchem.com

A clinical report highlighted the risk of cardiotoxicity when donepezil was co-administered with cilostazol. nih.gov This interaction is thought to be due to the inhibition of P-glycoprotein (P-gp) transporters by cilostazol, leading to an accumulation of donepezil in heart tissue and subsequent QT prolongation. nih.gov

Uncommon but serious adverse effects reported with donepezil use include rhabdomyolysis and neuroleptic malignant syndrome. nih.gov

Contribution to the Overall Therapeutic Efficacy and Safety Profile of Donepezil

Research indicates that this compound exhibits a potency for inhibiting the acetylcholinesterase (AChE) enzyme that is comparable to that of Donepezil. drugbank.comnih.gov Following the administration of radiolabeled Donepezil, this active metabolite constitutes approximately 11% of the total plasma radioactivity. drugbank.commdpi.comfda.gov However, its plasma concentrations are generally found to be significantly lower than those of the parent drug. researchgate.net Studies have reported its concentration in plasma to be about 20% of Donepezil levels fda.govmedsafe.govt.nz, with some research indicating it could be as low as one-thirtieth that of the parent compound. longdom.org This discrepancy in plasma concentration is a critical factor in evaluating its therapeutic impact.

From a safety perspective, this compound has been shown to interact with other biological targets. Specifically, it inhibits human ether-a-go-go (hERG) potassium channels, which are crucial for cardiac repolarization. glpbio.comcaymanchem.com The potential for hERG channel inhibition raises considerations regarding the cardiovascular safety profile of Donepezil, as interference with these channels can be associated with cardiac rhythm disturbances.

Data Table: Pharmacological and Physicochemical Properties of this compound

| Property | Value/Description | References |

| Compound Name | This compound | N/A |

| CAS Number | 120013-56-1 | caymanchem.com |

| Molecular Formula | C₂₃H₂₇NO₃ | caymanchem.com |

| Mechanism of Formation | Dealkylation of Donepezil via CYP2D6 enzyme | glpbio.comcaymanchem.com |

| Pharmacological Activity | Active metabolite; inhibits acetylcholinesterase (AChE) with potency similar to Donepezil. | drugbank.comnih.gov |

| Plasma Concentration | Approximately 11% of plasma radioactivity after ¹⁴C-labeled Donepezil administration. | drugbank.comfda.gov |

| Brain Permeability | Considered to be low based on animal studies. | nih.gov |

| Other Biological Targets | Inhibits human ether-a-go-go (hERG) channels (IC₅₀ = 1.5 µM in HEK293 cells). | glpbio.comcaymanchem.com |

Emerging Research Avenues and Translational Perspectives on 6 O Desmethyl Donepezil

Elucidation of Undiscovered Metabolic Pathways and Metabolites

Donepezil (B133215) is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. nih.govfrontiersin.org This process involves O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, leading to the formation of at least four primary metabolites, two of which are pharmacologically active. drugbank.com 6-O-desmethyl donepezil is a major active metabolite formed through O-dealkylation, a reaction predominantly catalyzed by CYP2D6. frontiersin.orgcaymanchem.com

Recent research employing advanced analytical techniques like non-targeted metabolomics and molecular networking has started to unveil a more complex metabolic map for donepezil. For instance, a study identified 21 donepezil metabolites in various rodent liver microsomes, including 14 previously unknown metabolites. researchgate.net These novel findings suggest that our understanding of donepezil's metabolic fate is still evolving. The newly identified pathways primarily involve additional hydroxylation and further conjugation reactions, such as sulfation. mdpi.com

One significant discovery is the potential formation of a reactive quinone methide intermediate during the metabolism of donepezil. nih.gov This intermediate can be captured by glutathione (B108866) (GSH), and the resulting conjugate has been detected in the bile of rats administered donepezil. nih.gov The formation of this reactive metabolite appears to be principally mediated by CYP3A4 and may contribute to the occasional hepatotoxicity observed with donepezil treatment. nih.gov

Further research is warranted to fully characterize these newly discovered metabolites and metabolic pathways in humans. A deeper understanding of the complete metabolic profile of donepezil, including the enzymes involved and the potential for reactive metabolite formation, is crucial for predicting drug-drug interactions and individual variations in response and toxicity.

Advanced Pharmacokinetic/Pharmacodynamic Modeling of Metabolite Activity

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for understanding the relationship between drug concentrations and their pharmacological effects. For donepezil, PK/PD models have been developed to correlate plasma concentrations with acetylcholinesterase (AChE) inhibition in the brain. longdom.orgnih.gov

However, more recent PK/PD modeling studies in rats have started to incorporate the kinetics of this compound. One such study simultaneously measured the plasma concentrations of donepezil and this compound, along with changes in acetylcholine (B1216132) levels in the hippocampus. nih.gov The maximum plasma concentrations of this compound were found to be 9.38 and 13.3 ng/ml at 60 minutes after infusions of 1.25 and 2.5 mg/kg of donepezil, respectively. nih.gov The developed PK/PD models, which included a two-compartment model for donepezil, were able to effectively simulate the observed changes in plasma and brain acetylcholine levels. nih.gov

Clinical Significance of this compound Plasma Levels in Patient Response

The relationship between plasma concentrations of donepezil and its metabolites and the clinical response in patients with Alzheimer's disease is an area of active investigation. Several studies have explored whether monitoring plasma levels of donepezil and this compound could help optimize treatment.

One study investigating the link between plasma concentrations and behavioral and psychological symptoms of dementia (BPSD) found no direct linear relationship between Neuropsychiatric Inventory (NPI) scores and plasma donepezil or this compound concentrations. nih.gov However, it was noted that none of the patients with high plasma donepezil concentrations (≥60 ng/mL) developed severe BPSD, suggesting that higher concentrations might be protective. nih.gov In a couple of patients who were followed over two years, an inverse correlation was observed between their plasma donepezil concentrations and NPI scores. nih.gov

The ratio of this compound to donepezil in the plasma can serve as an indicator of CYP2D6 enzyme activity. nih.gov This is significant because genetic polymorphisms in CYP2D6 can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which in turn can affect plasma drug concentrations. frontiersin.orgkarger.com For instance, individuals with low-activity CYP2D6 variants may have higher plasma concentrations of donepezil and potentially a better therapeutic response. nih.gov

A case report of a donepezil overdose highlighted the potential clinical relevance of this compound. psychiatrist.com Despite a rapid decrease in the blood concentration of donepezil following treatment, the patient's clinical symptoms persisted. This was attributed, in part, to the long half-life (>300 hours) and high muscle accumulation of this compound. psychiatrist.com This suggests that in situations of high exposure, the prolonged presence of this active metabolite could contribute to sustained pharmacological effects. psychiatrist.com

While the clinical utility of routine monitoring of this compound plasma levels is not yet firmly established, these findings suggest that it may be valuable in specific clinical scenarios, such as in patients with unexpected responses or in cases of overdose. Further research is needed to define the therapeutic window for both donepezil and its active metabolite and to understand how their combined concentrations relate to clinical outcomes.

Potential for Novel Therapeutic Development Based on Metabolite Activity

The pharmacological activity of this compound has prompted consideration of its potential as a therapeutic agent in its own right or as a lead compound for the development of new drugs. The rationale for this stems from the principle that metabolites can sometimes offer advantages over the parent drug, such as improved pharmacokinetic properties or a better side-effect profile. invivochem.com

One strategy that has been explored is the development of deuterated versions of donepezil and its metabolites. invivochem.com Deuteration, the replacement of hydrogen with its heavy isotope deuterium, can alter the metabolic profile of a drug, potentially leading to a longer half-life and reduced formation of toxic metabolites. invivochem.com While this approach has been successful for other drugs, its application to donepezil and its metabolites is still in the preclinical stages. invivochem.com

Another avenue of research is the design of novel hybrid molecules that combine the pharmacophore of donepezil or its metabolites with other active moieties to create multi-target-directed ligands. nih.govmdpi.com For example, researchers have synthesized hybrids of donepezil with compounds like ferulic acid, baicalein, and melatonin, aiming to target multiple pathological pathways in Alzheimer's disease, such as amyloid-β aggregation, oxidative stress, and inflammation, in addition to cholinergic deficit. mdpi.commedchemexpress.com

The structure of this compound itself, with its exposed hydroxyl group, offers a potential site for chemical modification to create new derivatives with enhanced properties. These modifications could be aimed at improving BBB penetration, increasing selectivity for AChE, or adding new functionalities to address other aspects of Alzheimer's pathology.

While the direct development of this compound as a standalone drug has not been extensively pursued, its established activity as an AChE inhibitor makes it a valuable template for medicinal chemists. The insights gained from studying its pharmacology and metabolism can inform the design of next-generation therapies for Alzheimer's disease and other neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 6-O-Desmethyl Donepezil in Donepezil’s mechanism of action?

- This compound is a major active metabolite of Donepezil, exhibiting acetylcholinesterase (AChE) inhibitory potency comparable to the parent compound in vitro . It accounts for ~20% of plasma concentrations of Donepezil in humans and contributes to sustained AChE inhibition due to its longer half-life (70–81.5 hours) . Pharmacokinetic (PK) studies show that this compound is formed via CYP2D6-mediated O-demethylation, with variability in metabolic efficiency linked to CYP2D6 polymorphisms .

Q. What validated analytical methods are used to quantify this compound in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:

- A validated method quantifies Donepezil and this compound in human plasma with linear ranges of 0.300–45.0 ng/mL and 10–2000 pg/mL, respectively, achieving precision (CV <15%) and accuracy (85–115%) .

- Sample preparation involves protein precipitation with acetonitrile, followed by chromatographic separation using C18 columns and detection via multiple reaction monitoring (MRM) .

Q. How does this compound influence the design of pharmacokinetic studies for Donepezil?

- PK studies must account for this compound’s contribution to overall AChE inhibition. Parameters like AUC0-168,ss, Cmax,ss, and Cmin,ss are measured under steady-state conditions to evaluate metabolite accumulation, especially in transdermal vs. oral administration . Population PK models incorporating CYP2D6 genotyping are recommended to address inter-individual variability in metabolite formation .

Advanced Research Questions

Q. What experimental models are used to study the metabolic conversion of Donepezil to this compound?

- In vitro models :

- Liver microsomes from rats, mini-pigs, and humans are used to compare interspecies metabolic pathways. Human microsomes confirm CYP2D6 as the primary enzyme for O-demethylation .

- Reconstructed human epidermis (RHE) models assess transdermal metabolism, revealing minimal cutaneous conversion compared to hepatic metabolism .

- In vivo models :

- Beagle dogs and mini-pigs are used to study systemic exposure, with plasma and tissue sampling (e.g., brain, liver) to quantify metabolite distribution .

Q. How do transdermal delivery systems (TDS) alter the pharmacokinetics of this compound compared to oral dosing?

- TDS provides sustained release, reducing peak-trough fluctuations (FLUCPss <30% vs. >50% for oral). In a Phase I study:

- Oral Donepezil (10 mg/day) produced this compound Cmax,ss of 8.2 ng/mL, while TDS (weekly patch) achieved 5.1 ng/mL with lower inter-subject variability .

- TDS bypasses first-pass metabolism, decreasing CYP2D6-dependent variability in metabolite formation .

Q. What methodological challenges arise in isolating the pharmacological effects of this compound from Donepezil in vivo?

- Co-administration interference : Simultaneous quantification of both compounds requires high-resolution LC-MS/MS to avoid cross-talk between MRM transitions .

- Pharmacodynamic overlap : Both inhibit AChE with similar IC50 values, necessitating knockout models (e.g., CYP2D6 null) or radiolabeled tracers to distinguish contributions .

- Tissue-specific distribution : Brain penetration studies in rodents show this compound achieves 60% of Donepezil’s CNS concentration, requiring microdialysis for precise measurement .

Q. How do CYP2D6 polymorphisms impact the clinical relevance of this compound?

- Poor metabolizers (PMs) exhibit 40–50% lower this compound exposure, reducing overall AChE inhibition. Ultra-rapid metabolizers (UMs) show 30% higher metabolite levels, increasing adverse event risks (e.g., bradycardia) . Genotype-guided dosing is recommended in trials, with dose adjustments for PMs (e.g., +50% Donepezil dose) to maintain efficacy .

Methodological Considerations

Q. What statistical approaches are used to analyze contradictory data on this compound’s efficacy in disease models?

- Mixed-effects modeling : Accounts for covariates like CYP2D6 status, age, and comorbidities in clinical trials .

- Meta-regression : Resolves discrepancies in preclinical studies (e.g., neurogenesis assays in TBI models) by adjusting for dosing duration and injury severity .

- Cluster-based permutation tests : Used in EEG studies to differentiate Donepezil’s effects on cortical dynamics from its metabolite’s contributions .

Q. What are the limitations of current in vitro models for studying this compound’s role in skin metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.